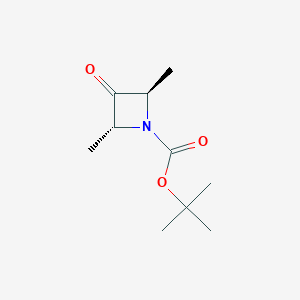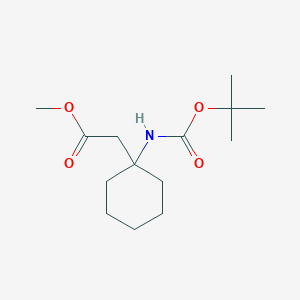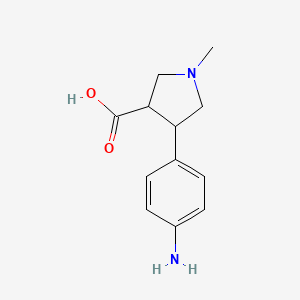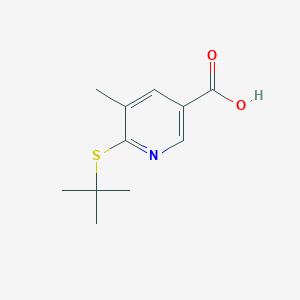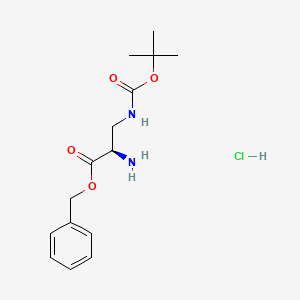
H-D-Dap(Boc)-OBzl.HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-D-Dap(Boc)-OBzl.HCl, also known as N-alpha-t-Butyloxycarbonyl-N-beta-benzyl-D-2,3-diaminopropionic acid hydrochloride, is a compound used in various fields of scientific research. It is a derivative of D-2,3-diaminopropionic acid, which is an amino acid. The compound is often used as a building block in peptide synthesis and other chemical reactions due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Dap(Boc)-OBzl.HCl typically involves the protection of the amino groups of D-2,3-diaminopropionic acid. The process begins with the protection of the alpha-amino group using a t-butoxycarbonyl (Boc) group. The beta-amino group is then protected with a benzyl (Bzl) group. The final product is obtained by treating the protected compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities.
化学反应分析
Types of Reactions
H-D-Dap(Boc)-OBzl.HCl undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc and Bzl protecting groups can be selectively removed under specific conditions, allowing for further functionalization of the compound.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Coupling Reactions: It is often used in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection Reagents: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group, while hydrogenation or catalytic transfer hydrogenation is used to remove the Bzl group.
Coupling Reagents: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) and N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) are used in peptide coupling reactions.
Major Products Formed
The major products formed from the reactions involving this compound include deprotected amino acids and peptides, which can be further used in various biochemical and pharmaceutical applications.
科学研究应用
H-D-Dap(Boc)-OBzl.HCl has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of H-D-Dap(Boc)-OBzl.HCl involves its role as a protected amino acid derivative. The Boc and Bzl groups protect the amino groups during chemical reactions, preventing unwanted side reactions. Once the desired reactions are complete, the protecting groups can be removed to reveal the free amino groups, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
相似化合物的比较
H-D-Dap(Boc)-OBzl.HCl can be compared with other similar compounds such as:
Boc-L-Dap(Aloc)-OH: This compound has an allyloxycarbonyl (Aloc) protecting group instead of the benzyl group, which provides different reactivity and deprotection conditions.
H-D-Dap(N3)-OH: This compound has an azido group instead of the Boc and Bzl groups, making it useful for click chemistry applications.
The uniqueness of this compound lies in its specific protecting groups, which offer a balance of stability and ease of removal, making it a versatile building block in peptide synthesis and other chemical reactions.
属性
分子式 |
C15H23ClN2O4 |
|---|---|
分子量 |
330.81 g/mol |
IUPAC 名称 |
benzyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-15(2,3)21-14(19)17-9-12(16)13(18)20-10-11-7-5-4-6-8-11;/h4-8,12H,9-10,16H2,1-3H3,(H,17,19);1H/t12-;/m1./s1 |
InChI 键 |
ZHEKDOZSLRESFR-UTONKHPSSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NC[C@H](C(=O)OCC1=CC=CC=C1)N.Cl |
规范 SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OCC1=CC=CC=C1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


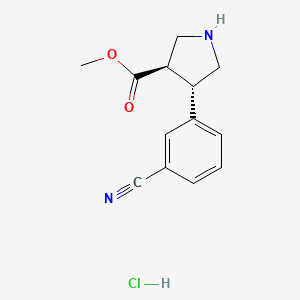
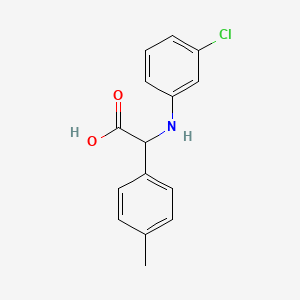
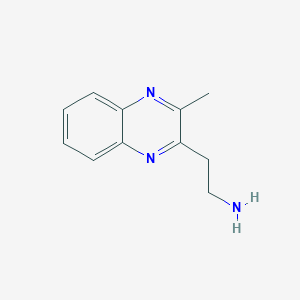
![tert-butyl (2R,3S)-2-(3-bromopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B13007347.png)
![(9Z,12Z)-N-[(3S,9S,11R,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B13007355.png)
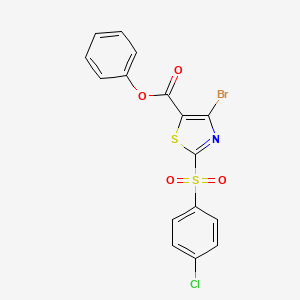
![2-Methyl-2-azaspiro[4.5]decane-3,8-dione](/img/structure/B13007369.png)
